molecular formula C14H17NO B3175581 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 95768-31-3

1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol

Cat. No. B3175581
CAS RN: 95768-31-3
M. Wt: 215.29 g/mol
InChI Key: ZPMDMMJMLQAGQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are similar to the requested compound, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The molecular structure of “1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol” is complex. It contains a naphthalen-2-ol group, which is a naphthalene molecule with a hydroxyl group at the 2-position, and a propan-2-ylamino group, which is a propane molecule with an amino group at the 2-position .

Scientific Research Applications

Synthesis and Structural Analysis

A Mannich condensation reaction was employed to synthesize compounds similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol, such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Spectroscopic techniques like FT-IR, UV-Visible, 1H and 13C NMR, and HR-MS were used for structural characterization. DFT calculations provided structural insights, suggesting planar geometry due to lone pair delocalization, making it less basic. Vibrational analysis indicated potential inter-molecular H-bonding through the naphthalene –OH group (Rajamani et al., 2019).

Photophysical Studies

Investigations into the photophysical behavior of probes with structures similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol in various solvents and aqueous alcohol mixtures have been conducted. These studies are crucial for understanding the emission properties of such compounds in biological systems, particularly in the context of protein and peptide studies (Moreno Cerezo et al., 2001).

Fluorescent Probing and Imaging

A naphthalene-based fluorescent probe structurally related to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol was synthesized for selective binding to Al3+ ions, with applications in intracellular fluorescence imaging. This probe exhibited high selectivity and sensitivity for Al3+, demonstrating its potential for biological assays and living cell imaging at physiological pH (Sahana et al., 2013).

Molecular Docking and Antibacterial Activity

Compounds structurally similar to 1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol have been subjected to molecular docking studies to evaluate their antibacterial potential. These studies suggest efficient binding to target proteins, indicating potential applications in developing antimicrobial agents (Chiter et al., 2020).

Future Directions

The future directions for research on “1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential use in medical applications .

properties

IUPAC Name

1-[(propan-2-ylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-8,10,15-16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDMMJMLQAGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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